trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound utilized in scientific research due to its unique properties and structure. It is a derivative of 4-aminocyclohexanecarboxylic acid and is often used as an intermediate in the synthesis of various pharmaceutical and chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is carried out under low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: The industrial production of this compound involves a one-pot process where the trans ratio is more than 75% . This method is efficient and cost-effective, making it ideal for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include various derivatives of 4-aminocyclohexanecarboxylic acid, which are used in the synthesis of active pharmaceutical ingredients .
Scientific Research Applications
Chemistry: In chemistry, trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is used as an intermediate in the synthesis of optically active compounds . It is also used in the preparation of Janus kinase inhibitors .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of analogs of daunorubicin and doxorubicin, which are important chemotherapeutic agents . It is also used in the synthesis of dynorphin A analogs, which have opioid activity .
Industry: In the industry, this compound is used in the production of various pharmaceutical ingredients and chemical compounds .
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to act as an intermediate in the synthesis of various pharmaceutical and chemical compounds sets it apart from similar compounds .
Properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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